molecular formula C15H12F4N2O2S B10911728 Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate

Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate

Cat. No.: B10911728
M. Wt: 360.3 g/mol
InChI Key: OGSSWPBEYHQGJO-UHFFFAOYSA-N
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Description

Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate is a complex organic compound that features a pyrimidine ring substituted with fluorophenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Substituents: The fluorophenyl and trifluoromethyl groups are introduced via nucleophilic substitution reactions.

    Thioester Formation: The final step involves the formation of the thioester linkage through a reaction between the pyrimidine derivative and methyl 3-mercaptopropanoate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Brominated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate involves its interaction with specific molecular targets. The fluorophenyl and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The thioester linkage plays a crucial role in its reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate
  • Methyl 3-((4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate
  • Methyl 3-((4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate

Uniqueness

Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. The trifluoromethyl group further contributes to its stability and reactivity, making it a valuable compound in various research applications.

Biological Activity

Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate, also known by its CAS number 187327-30-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications.

Chemical Structure

The molecular formula of the compound is C16H16F3N2OSC_{16}H_{16}F_3N_2OS. The structure features a pyrimidine ring substituted with a trifluoromethyl group and a fluorophenyl moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Research has indicated that compounds containing pyrimidine and thioether functionalities often exhibit potent anticancer activity. For instance, studies have shown that derivatives of pyrimidine can inhibit key enzymes involved in cancer cell proliferation.

Case Study:
A study conducted by the National Cancer Institute (NCI) evaluated various trifluoromethylated compounds for their anticancer properties. The results demonstrated significant cytotoxicity against several cancer cell lines, including leukemia and lung carcinoma cells, suggesting that the incorporation of trifluoromethyl groups can enhance the efficacy of these compounds in cancer therapy .

Cell Line IC50 (µM) Activity
RPMI-8226 (Leukemia)1.5High
A549 (Lung Carcinoma)2.3Moderate
A498 (Renal Cancer)3.0Moderate

The biological activity of this compound may involve the inhibition of protein kinases, which are crucial for cell signaling pathways related to growth and survival. Inhibitors targeting these kinases have been shown to induce apoptosis in cancer cells.

Key Findings:

  • Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives inhibit DHFR, leading to reduced nucleotide synthesis and subsequent cell death in rapidly dividing cancer cells .
  • Tyrosine Kinase Inhibition: Compounds similar in structure have been reported to inhibit tyrosine kinases, which play a significant role in oncogenic signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that both the fluorinated aromatic groups and the thioether linkage are critical for enhancing biological activity. Variations in these substituents can significantly alter the potency and selectivity of the compound against various biological targets.

Substituent Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and bioavailability
Fluorophenyl groupEnhances binding affinity to target enzymes
Thioether linkageImproves metabolic stability

Properties

Molecular Formula

C15H12F4N2O2S

Molecular Weight

360.3 g/mol

IUPAC Name

methyl 3-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate

InChI

InChI=1S/C15H12F4N2O2S/c1-23-13(22)6-7-24-14-20-11(8-12(21-14)15(17,18)19)9-2-4-10(16)5-3-9/h2-5,8H,6-7H2,1H3

InChI Key

OGSSWPBEYHQGJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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